molecular formula C19H16N2O3S3 B2950047 (5E)-3-ethyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 301193-98-6

(5E)-3-ethyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2950047
CAS No.: 301193-98-6
M. Wt: 416.53
InChI Key: JJQINDHIGSHZTD-GZTJUZNOSA-N
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Description

The compound “(5E)-3-ethyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthesis might involve:

    Starting Materials: 4-methylthiophenol, 5-nitro-2-bromobenzaldehyde, and ethyl isothiocyanate.

    Reaction Conditions: The reaction could be carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinone derivatives can act as ligands in catalytic reactions.

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Anticancer Agents: Potential to inhibit the growth of cancer cells.

Medicine

    Anti-inflammatory: Shows potential in reducing inflammation.

    Antidiabetic: Thiazolidinone derivatives are studied for their ability to improve insulin sensitivity.

Industry

    Agriculture: Used in the development of pesticides and herbicides.

    Material Science:

Mechanism of Action

The mechanism of action for thiazolidinone derivatives often involves interaction with specific enzymes or receptors in biological systems. For instance:

    Molecular Targets: Enzymes like cyclooxygenase (COX) for anti-inflammatory activity or protein tyrosine phosphatase 1B (PTP1B) for antidiabetic effects.

    Pathways Involved: Inhibition of enzyme activity, leading to reduced production of inflammatory mediators or improved insulin signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.

Uniqueness

    Structural Features: The presence of both nitro and sulfanyl groups in the aromatic ring, along with the thiazolidinone core, makes this compound unique.

    Biological Activity: The combination of these functional groups may result in unique biological activities not seen in other similar compounds.

Properties

IUPAC Name

(5E)-3-ethyl-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S3/c1-3-20-18(22)17(27-19(20)25)11-13-10-14(21(23)24)6-9-16(13)26-15-7-4-12(2)5-8-15/h4-11H,3H2,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQINDHIGSHZTD-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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